3-butyl-1H-1,2,4-triazol-5-amine

Description

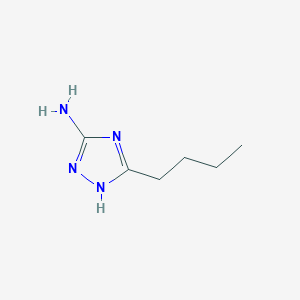

Structure

3D Structure

Properties

IUPAC Name |

5-butyl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-2-3-4-5-8-6(7)10-9-5/h2-4H2,1H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUWQVCPSXVWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394270 | |

| Record name | 5-butyl-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103205-70-5 | |

| Record name | 5-butyl-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-butyl-1H-1,2,4-triazol-5-amine: Pathways, Mechanisms, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-butyl-1H-1,2,4-triazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document elucidates the core chemical principles, reaction mechanisms, and detailed experimental protocols for the synthesis of this target molecule. Emphasis is placed on the widely utilized and efficient method involving the condensation of a C5 carboxylic acid derivative with aminoguanidine. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and exploration of novel triazole-based therapeutic agents.

Introduction: The Significance of the 3-Amino-1,2,4-triazole Scaffold

The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs and biologically active molecules.[1] The presence of multiple nitrogen atoms allows for diverse intermolecular interactions, including hydrogen bonding, which is crucial for target engagement. The 3-amino-1,2,4-triazole moiety, in particular, offers a key functional handle for further molecular elaboration and has been identified as a pharmacophore in compounds exhibiting a range of therapeutic activities, including antifungal, antiviral, and anti-inflammatory properties.[2] The butyl substituent at the 3-position provides a lipophilic element that can influence the compound's pharmacokinetic and pharmacodynamic profile.

Strategic Synthesis of this compound

The most direct and industrially scalable approach for the synthesis of 3-alkyl-1H-1,2,4-triazol-5-amines involves the cyclocondensation reaction between a suitable carboxylic acid or its derivative and aminoguanidine.[1][2] This method is favored for its operational simplicity, accessibility of starting materials, and generally good yields.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, points to two primary building blocks: a five-carbon unit that will form the butyl group and the C3 of the triazole ring, and aminoguanidine, which provides the remaining atoms for the heterocyclic core.

Caption: Retrosynthetic approach for this compound.

The Primary Synthetic Pathway: Valeric Acid and Aminoguanidine

This pathway commences with the reaction of valeric acid (pentanoic acid) with aminoguanidine, typically in its bicarbonate or hydrochloride salt form. The reaction proceeds through an initial acylation of the aminoguanidine to form an acylaminoguanidine intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the desired this compound.[2]

The reaction mechanism can be described in two key stages:

-

Formation of the Acylaminoguanidine Intermediate: The more nucleophilic terminal nitrogen of the hydrazine moiety in aminoguanidine attacks the electrophilic carbonyl carbon of valeric acid. This is often facilitated by acid catalysis, which protonates the carbonyl oxygen, increasing its electrophilicity. A molecule of water is eliminated to form the N-acyl aminoguanidine.

-

Intramolecular Cyclization and Aromatization: Under heating, the terminal amino group of the guanidinium moiety attacks the carbonyl carbon of the acyl group. This is followed by a series of proton transfers and the elimination of a second molecule of water to form the stable, aromatic 1,2,4-triazole ring.

Caption: Generalized mechanism for the formation of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established methods for the synthesis of analogous 3-alkyl-5-amino-1,2,4-triazoles, particularly leveraging microwave-assisted synthesis for enhanced reaction rates and yields.[2]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Valeric Acid | ≥99% | Sigma-Aldrich |

| Aminoguanidine Bicarbonate | ≥98% | Sigma-Aldrich |

| Hydrochloric Acid (37%) | ACS Grade | Fisher Scientific |

| Isopropanol (i-PrOH) | Anhydrous | VWR |

| Sodium Hydroxide | Pellets, ≥97% | Merck |

| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |

| Hexane | HPLC Grade | Fisher Scientific |

| Deionized Water |

Equipment

-

Microwave synthesis reactor (e.g., CEM Discover SP)

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

Step-by-Step Procedure

Step 1: Preparation of Aminoguanidine Hydrochloride

-

In a 100 mL round-bottom flask, suspend aminoguanidine bicarbonate (13.6 g, 0.1 mol) in 50 mL of deionized water.

-

While stirring, slowly add 37% hydrochloric acid (12.5 mL, 0.15 mol) to the suspension. Effervescence (release of CO₂) will be observed.

-

Continue stirring for 2 hours at room temperature until the effervescence ceases and a clear solution is obtained.

-

Remove the water under reduced pressure using a rotary evaporator to obtain aminoguanidine hydrochloride as a white solid. Dry the solid under vacuum.

Step 2: Synthesis of this compound

-

In a 20 mL microwave process vial, combine aminoguanidine hydrochloride (from Step 1, ~0.1 mol) and valeric acid (12.26 g, 0.12 mol).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 180°C for 3 hours.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Pour the reaction mixture into 100 mL of cold deionized water.

-

Neutralize the solution by the dropwise addition of a 2 M aqueous sodium hydroxide solution until a pH of 7-8 is reached.

-

The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold water.

-

If the product does not precipitate, extract the aqueous solution with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

Purification

Recrystallize the crude product from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to obtain pure this compound as a crystalline solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the presence and integration of the butyl chain protons and the amine and N-H protons of the triazole ring.

-

¹³C NMR: To identify the carbon signals of the butyl group and the two distinct carbons of the triazole ring.

-

FT-IR: To observe the characteristic N-H stretching frequencies of the amine and triazole ring, as well as C-H and C=N vibrations.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula of the target compound.

-

Melting Point: To assess the purity of the final product.

Alternative Synthetic Strategies

While the reaction of carboxylic acids with aminoguanidine is the most common approach, other methods for the synthesis of 3,5-disubstituted 1,2,4-triazoles exist and can be adapted for the synthesis of the target molecule.

From Nitriles and Cyanamide

An alternative two-step, one-pot approach involves the reaction of cyanamide with hydroxylamine, followed by an iron(III) chloride-catalyzed reaction with a nitrile, in this case, valeronitrile.[2] This method avoids the use of carboxylic acids and can be advantageous for certain substrates.

Caption: Alternative synthesis of this compound from valeronitrile.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies, primarily the cyclocondensation of valeric acid with aminoguanidine. This approach offers a robust and scalable route to this valuable heterocyclic building block. The detailed protocol provided in this guide, coupled with an understanding of the underlying reaction mechanism, equips researchers and drug development professionals with the necessary knowledge to efficiently synthesize this compound and its analogs for further investigation in various therapeutic areas. The versatility of the 3-amino-1,2,4-triazole scaffold ensures its continued importance in the quest for novel and effective pharmaceuticals.

References

-

Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(41), 23153-23164. Available from: [Link]

-

Yang, M., et al. (2023). Electrochemical cycloaddition of hydrazones with cyanamide for the synthesis of substituted 5-amine-1,2,4-triazoles. Chemical Communications, 59(12), 1567-1570. Available from: [Link]

- BenchChem. (2025). A Detailed Experimental Protocol for the Synthesis of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole.

-

Antoci, V., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1294. Available from: [Link]

-

Katritzky, A. R., et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Journal of Organic Chemistry, 75(1), 268-271. Available from: [Link]

- Bouzroura, M., et al. (2021). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-. Molbank, 2021(4), M1291. Available from: https://www.mdpi.com/1422-8599/2021/4/M1291

-

Parisi, E., & Centore, R. (2023). Synthesis and Crystallization of N-rich Triazole Compounds. Crystals, 13(12), 1651. Available from: [Link]

-

LookChem. 5-3-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-1,2,4-triazol-5-yl-N-butyl-1H-imidazol-4-amine. Available from: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-butyl-1H-1,2,4-triazol-5-amine

Introduction: The Significance of the 1,2,4-Triazole Scaffold in Modern Chemistry

The 1,2,4-triazole ring system is a cornerstone in medicinal and agricultural chemistry, renowned for its versatile biological activities.[1][2] This five-membered heterocycle, containing three nitrogen atoms, serves as a critical pharmacophore in a multitude of therapeutic agents, including well-known antifungal and anticancer drugs.[2] The unique electronic and structural features of the triazole nucleus—its aromaticity, hydrogen bonding capabilities, and metabolic stability—make it a privileged scaffold in drug design.[3] This guide focuses on a specific derivative, 3-butyl-1H-1,2,4-triazol-5-amine (CAS Number: 103205-70-5), providing a comprehensive analysis of its core physicochemical properties. While specific experimental data for this compound is limited in publicly available literature, this document will leverage data from its parent compound, 3-amino-1,2,4-triazole, and other closely related alkyl-substituted analogues to provide a predictive and comparative overview for researchers, scientists, and drug development professionals.

Molecular Structure and Key Physicochemical Descriptors

The foundational step in understanding the behavior of any molecule is a thorough characterization of its structure and fundamental properties. For this compound, these descriptors dictate its solubility, membrane permeability, and potential for intermolecular interactions—all critical parameters in a drug development context.

Table 1: Core Molecular and Predicted Physicochemical Properties

| Property | Value | Source/Method |

| Chemical Formula | C₆H₁₂N₄ | - |

| Molecular Weight | 140.19 g/mol | [4] |

| CAS Number | 103205-70-5 | [4] |

| Appearance | Predicted to be a solid at room temperature. | [4] |

| Predicted LogP | ~1.0 - 1.5 | Estimation based on analogues |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

The butyl substituent at the 3-position introduces a significant lipophilic component to the molecule compared to its parent, 3-amino-1,2,4-triazole. This alkyl chain is expected to influence its solubility profile and its ability to interact with hydrophobic pockets in biological targets.

Tautomerism: A Critical Consideration for 1,2,4-Triazoles

A key characteristic of 3-substituted-1H-1,2,4-triazol-5-amines is the potential for annular tautomerism. The proton on the triazole ring can reside on different nitrogen atoms, leading to different tautomeric forms. For this compound, the two most probable tautomers are this compound and 5-butyl-1H-1,2,4-triazol-3-amine. The relative populations of these tautomers can be influenced by the solvent, temperature, and the nature of the substituents. It is crucial for researchers to recognize the existence of these tautomers as they can exhibit different physicochemical and biological properties.[5]

Caption: Tautomeric equilibrium of this compound.

Solubility Profile: A Predictive Analysis

The parent compound, 3-amino-1,2,4-triazole, is soluble in water and other polar solvents.[6] The presence of the amino group and the triazole nitrogens allows for hydrogen bonding with protic solvents. The introduction of the butyl group in this compound increases its lipophilicity. Consequently, its aqueous solubility is expected to be lower than that of 3-amino-1,2,4-triazole. Conversely, its solubility in less polar organic solvents, such as alcohols and chlorinated solvents, is likely to be enhanced.

Table 2: Comparative Solubility of 1,2,4-Triazole Derivatives

| Compound | Water Solubility | Comments |

| 3-Amino-1,2,4-triazole | 280 g/L (20 °C) | Highly polar due to the amino group and unsubstituted triazole ring.[7] |

| This compound | Predicted to have moderate solubility in polar solvents. | The butyl group increases lipophilicity, likely reducing aqueous solubility.[4] |

Acidity and Basicity: The Role of pKa

The pKa values of a molecule are fundamental to understanding its ionization state at different pH levels, which in turn affects its solubility, membrane transport, and receptor binding. The 1,2,4-triazole ring is weakly basic, while the exocyclic amino group is also basic. The acidic proton is on the triazole ring. For 3-amino-1,2,4-triazole, the pKa values are approximately 4.04 (for the protonated form) and 10.9 (for the neutral molecule). The introduction of the electron-donating butyl group is expected to slightly increase the basicity of the triazole ring, leading to a slightly higher pKa for the protonated form compared to the parent compound.

Spectroscopic Characterization: A Predictive Approach

Spectroscopic analysis is essential for the structural elucidation and purity assessment of synthesized compounds. Although experimental spectra for this compound are not available in the searched literature, a predictive analysis based on the known spectral features of analogous compounds can be provided.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the butyl group protons and the amine protons. The chemical shifts will be influenced by the electronic environment of the triazole ring.

-

Butyl Group: A triplet for the terminal methyl group (CH₃) around 0.9 ppm, a sextet for the adjacent methylene group (-CH₂-) around 1.3-1.4 ppm, a quintet for the next methylene group (-CH₂-) around 1.6-1.7 ppm, and a triplet for the methylene group attached to the triazole ring (-CH₂-) around 2.6-2.8 ppm.

-

Amine Group: A broad singlet for the -NH₂ protons, the chemical shift of which will be dependent on the solvent and concentration.

-

Triazole NH: A broad singlet for the N-H proton of the triazole ring, with a chemical shift that is also solvent-dependent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Butyl Group: Four distinct signals for the four carbon atoms of the butyl chain.

-

Triazole Ring: Two signals for the two carbon atoms of the triazole ring, with their chemical shifts indicating their electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

-

N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the amino group and the N-H of the triazole ring.

-

C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the butyl group.

-

C=N and N=N Stretching: Absorptions in the fingerprint region characteristic of the triazole ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 140, corresponding to the molecular weight of C₆H₁₂N₄. Fragmentation patterns would likely involve the loss of the butyl chain.

Synthetic Pathways: A Generalized Protocol

The synthesis of 3-substituted-1H-1,2,4-triazol-5-amines is well-established in the literature. A common and effective method involves the cyclization of an N-acylaminoguanidine derivative. For this compound, a plausible synthetic route starts from valeronitrile, which is converted to the corresponding imidate, followed by reaction with aminoguanidine.

Caption: A plausible synthetic route to this compound.

Experimental Protocol: General Procedure for the Synthesis of 3-Alkyl-1H-1,2,4-triazol-5-amines

-

Imidate Formation: An appropriate nitrile is dissolved in an anhydrous alcohol (e.g., ethanol) and cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The solvent is removed under reduced pressure, and the resulting imidate hydrochloride is treated with a base to yield the free imidate.

-

Cyclization: The imidate is then reacted with an aminoguanidine salt (e.g., aminoguanidine hydrochloride) in a suitable solvent, often with heating. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization from an appropriate solvent.

Analytical Methodologies: Ensuring Purity and Identity

The characterization and quantification of 1,2,4-triazole derivatives are crucial for quality control and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.

Protocol: A General HPLC Method for the Analysis of 1,2,4-Triazole Derivatives

-

Column: A C18 reverse-phase column is typically employed.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection at a wavelength where the triazole ring exhibits significant absorbance (typically around 210-254 nm).

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration.

Conclusion and Future Perspectives

This compound represents a valuable scaffold for further chemical exploration in the fields of drug discovery and materials science. While specific experimental data for this compound remains to be fully elucidated in the public domain, this guide provides a robust, predictive framework based on the well-understood chemistry of the 1,2,4-triazole-5-amine core. Future research should focus on the definitive experimental determination of its physicochemical properties, including its pKa, solubility in various pharmaceutically relevant solvents, and a comprehensive spectroscopic and crystallographic analysis. Such data will be invaluable for the rational design of novel derivatives with tailored biological activities and improved drug-like properties.

References

-

PubChem. 3-Propyl-1H-1,2,4-triazol-5-amine. National Center for Biotechnology Information. Available from: [Link]

-

Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. National Institutes of Health. Available from: [Link]

-

A Comprehensive review on 1, 2, 4 Triazole. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

-

Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications. Available from: [Link]

-

SYNTHESIS AND PHYSICOCHEMICAL PROPERTIES OF NOVEL S-SUBSTITUTED BIS-1,2,4-TRIAZOLES. ResearchGate. Available from: [Link]

-

ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. ResearchGate. Available from: [Link]

- Google Patents. CN105906575A - Synthesizing process of 1H-1,2,4-triazole.

- Google Patents. FI97382B - Process for the preparation of 1,2,4-triazole derivatives useful as medicaments.

- Google Patents. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole.

- Google Patents. EP2758385B1 - Process for the preparation of triazole antifungal drug, its intermediates and polymorphs thereof.

-

Reaction search results, where 3-R-1H-1,2,4-triazol-5-amine (see Figure...). ResearchGate. Available from: [Link]

-

1-Propyl-1H-1,2,4-triazol-3-amine. AdooQ BioScience. Available from: [Link]

-

Wikipedia. 3-Amino-1,2,4-triazole. Available from: [Link]

-

Ataman Kimya. 3-AMINO-1H-1,2,4-TRIAZOLE,95%. Available from: [Link]

-

PubChem. 3-Phenyl-1H-1,2,4-triazol-5-amine-5-phenyl-1H-1,2,4-triazol-3-amine (1/1). National Center for Biotechnology Information. Available from: [Link]

-

PubChem. D-Arabitol. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Diethyl Pyrocarbonate. National Center for Biotechnology Information. Available from: [Link]

-

Beilstein Journals. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Available from: [Link]

-

3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). National Institutes of Health. Available from: [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available from: [Link]

-

(PDF) 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. ResearchGate. Available from: [Link]

Sources

- 1. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijprajournal.com [ijprajournal.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CAS 103205-70-5: 1H-1,2,4-Triazol-3-amine, 5-butyl- [cymitquimica.com]

- 5. 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

3-butyl-1H-1,2,4-triazol-5-amine CAS number

An In-Depth Technical Guide to 3-butyl-1H-1,2,4-triazol-5-amine

Chemical Abstract Service (CAS) Number: 103205-70-5 [1]

Introduction

This compound is a heterocyclic organic compound featuring a 1,2,4-triazole ring substituted with a butyl group and an amine group. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, recognized for its metabolic stability and its ability to serve as a versatile pharmacophore capable of engaging in various biological interactions.[2][3][4] This class of compounds has been extensively investigated, leading to the development of numerous therapeutic agents with a wide array of activities, including antifungal, antibacterial, antiviral, and anticancer properties.[2][3][5]

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. It covers the compound's physicochemical properties, a detailed synthetic protocol with mechanistic considerations, analytical characterization techniques, potential applications, and essential safety information.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of this compound are summarized below. This data is critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source / Notes |

| CAS Number | 103205-70-5 | [1] |

| Molecular Formula | C₆H₁₂N₄ | Calculated |

| Molecular Weight | 140.19 g/mol | Calculated |

| Appearance | Typically a solid, ranging from white to off-white powder. | Based on related compounds[6] |

| Solubility | Soluble in polar organic solvents like methanol, ethanol, and DMSO.[7] | General solubility for aminotriazoles[7][8] |

| SMILES | CCCCC1=NN=C(N)N1 | Isomeric Representation |

| InChI Key | (Predicted) | Based on structure |

Note: Experimental values for properties like melting point and boiling point are not consistently reported in public literature and should be determined empirically.

Synthesis and Mechanistic Rationale

The synthesis of 3-substituted-5-amino-1,2,4-triazoles is typically achieved through the cyclocondensation of an appropriate precursor with a source of the triazole ring's nitrogen atoms, such as aminoguanidine. The following protocol describes a robust and common method for synthesizing the target compound, adapted from established procedures for similar structures.[9][10]

Synthetic Principle: Cyclocondensation

The core of this synthesis involves the reaction of valeronitrile (as a precursor to the butyl group) with dicyandiamide, or a more direct approach using aminoguanidine with valeric acid or its derivatives. A highly effective method involves the reaction of aminoguanidine hydrochloride with a carboxylic acid derivative under conditions that facilitate condensation and subsequent intramolecular cyclization, driven by the elimination of water.

Detailed Experimental Protocol

Reaction: Synthesis of this compound from Valeric Acid and Aminoguanidine Hydrochloride.

Materials:

-

Valeric Acid

-

Aminoguanidine Hydrochloride

-

Sodium Hydroxide (or other suitable base)

-

High-boiling point solvent (e.g., ethylene glycol, N-methyl-2-pyrrolidone)

-

Ethanol

-

Deionized Water

-

Hydrochloric Acid (for pH adjustment)

-

Activated Charcoal

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine valeric acid (1.0 eq) and aminoguanidine hydrochloride (1.1 eq).

-

Basification & Dissolution: Add a suitable solvent like ethylene glycol. Slowly add a base such as sodium hydroxide (1.1 eq) to neutralize the hydrochloride and liberate the free aminoguanidine base. Causality Note: The free base form of aminoguanidine is the active nucleophile required for the reaction. The hydrochloride salt is used for its superior stability and ease of handling.

-

Cyclocondensation: Heat the reaction mixture to a high temperature (typically 150-180 °C) and maintain under reflux for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Expertise Insight: High temperature is necessary to drive the dehydration and cyclization steps, which have significant activation energy barriers.

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the mixture into a beaker of cold water to precipitate the crude product.

-

Purification:

-

Filter the crude solid using a Büchner funnel and wash thoroughly with cold water to remove the solvent and inorganic salts.

-

The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or an ethanol/water mixture.

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes before filtering hot to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

-

Final Product: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound as a crystalline solid.

Visualization of Synthetic Workflow

Caption: Synthetic workflow for this compound.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic methods should be employed for unambiguous characterization.

Standard Analytical Workflow:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups.

Expected Spectroscopic Data:

-

¹H NMR: Protons on the butyl chain will show characteristic signals (triplets and sextets). The amine (-NH₂) protons will appear as a broad singlet, and the triazole N-H proton will also be a broad singlet. The exact chemical shifts will depend on the solvent used.

-

¹³C NMR: Six distinct carbon signals are expected: four for the butyl chain and two for the triazole ring carbons (C3 and C5).

-

Mass Spectrometry (ESI+): The primary ion observed will be the [M+H]⁺ peak at m/z ≈ 141.11.

-

FTIR (KBr Pellet): Characteristic peaks will include N-H stretching for the amine and triazole ring (around 3100-3400 cm⁻¹), and C-H stretching for the alkyl chain (around 2850-2960 cm⁻¹).

Visualization of Analytical Workflow

Caption: Quality control workflow for synthesized compounds.

Applications in Research and Drug Development

The 1,2,4-triazole nucleus is a cornerstone in the development of pharmaceuticals.[4] Derivatives of 3-amino-1,2,4-triazole are investigated for a multitude of therapeutic applications due to their favorable chemical properties and biological activity profiles.

-

Antifungal Agents: Triazoles are famous for their antifungal properties, primarily acting by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[3]

-

Antibacterial Agents: Numerous 1,2,4-triazole derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[5]

-

Anticancer Research: The triazole scaffold has been incorporated into molecules designed to inhibit various cancer-related targets, showing promise as potential chemotherapeutic agents.[4]

-

Synthetic Building Block: this compound serves as a valuable intermediate. The amine group can be readily functionalized to create libraries of new chemical entities for high-throughput screening in drug discovery campaigns.[11][12]

Visualization of Potential Biological Role

Caption: Potential therapeutic pathways for triazole derivatives.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related aminotriazoles should be used to guide handling procedures.[13][14][15]

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

-

Toxicology: Aminotriazole compounds may be harmful if swallowed or inhaled and can cause skin and eye irritation.[13][15] Chronic exposure should be avoided.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents, acids, and bases.[14][16]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

References

-

LookChem. 5-3-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-1,2,4-triazol-5-yl-N-butyl-1H-imidazol-4-amine. [Link]

-

Krasnovskaya, O. et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. [Link]

-

Krasnovskaya, O. et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. National Center for Biotechnology Information. [Link]

-

Hreczycho, G. et al. (2020). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry. [Link]

-

Wang, Y. et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. National Center for Biotechnology Information. [Link]

-

Pathak, A. et al. (2022). Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. Journal of Heterocyclic Chemistry. [Link]

-

ResearchGate. Synthesis of 3-Azido-5-amino-1,2,4-triazole. [Link]

-

Wikipedia. 3-Amino-1,2,4-triazole. [Link]

-

Sławiński, J. et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]

-

Kaur, R. et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry. [Link]

-

Gupta, S. & Kumar, D. (2013). 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. International Journal of Medicine and Pharmaceutical Research. [Link]

-

Solubility of Things. 3-Amino-1,2,4-triazole. [Link]

-

Rojas-Lima, S. et al. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

-

Sytad, V. et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. Semantic Scholar. [Link]

Sources

- 1. 103205-70-5|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. echemi.com [echemi.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 3-Amino-1,2,4-Triazole | 61-82-5 [chemicalbook.com]

- 9. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. 65380-04-3|1H-1,2,4-Triazol-5-amine|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Tautomeric Landscape of 3-butyl-1H-1,2,4-triazol-5-amine

Abstract: The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, integral to numerous therapeutic agents. The biological activity and physicochemical properties of these compounds are profoundly dictated by their specific tautomeric forms, which govern molecular recognition and membrane permeability. This guide provides an in-depth analysis of the tautomerism of 3-butyl-1H-1,2,4-triazol-5-amine, a representative 3,5-disubstituted aminotriazole. We will dissect the theoretical underpinnings of its tautomeric equilibria, present a synergistic approach combining computational modeling and experimental spectroscopy for unambiguous characterization, and discuss the critical implications for drug development professionals. This document serves as a technical resource for researchers and scientists, offering both foundational knowledge and field-proven methodologies.

Part 1: Theoretical Framework of Tautomerism

The phenomenon of prototropic tautomerism, the dynamic equilibrium involving the migration of a proton, is a defining characteristic of the 1,2,4-triazole ring system.[1][2] For an asymmetrically substituted molecule like this compound, this equilibrium is complex, involving both annular tautomerism (proton migration between ring nitrogens) and the potential for amino-imino tautomerism (proton migration involving the exocyclic amine).

The primary tautomeric forms to consider are the annular isomers, which are generally more stable than the imino forms. These include the 1H, 2H, and 4H tautomers, as depicted below. Due to the presence of an amino group at C5 and an alkyl group at C3, the 1H and 2H forms are non-equivalent. The 1H tautomer can be further specified as this compound or 5-butyl-1H-1,2,4-triazol-3-amine, depending on the proton's position relative to the substituents. However, for clarity in this guide, we will primarily focus on the three key annular tautomers shown below, which represent the most probable low-energy structures.

The equilibrium between these forms is governed by the electronic properties of the substituents and the surrounding environment (e.g., solvent polarity).[3][4] The butyl group at C3 is a weak electron-donating group (EDG) via induction, while the amino group at C5 is a strong EDG through resonance. In many 3,5-disubstituted 1,2,4-triazoles, the tautomer where the proton resides on the nitrogen adjacent to the less electron-donating substituent is often favored. However, the interplay of electronic effects, steric hindrance, and solvation makes a priori prediction challenging, necessitating a robust analytical approach.

Caption: Computational workflow for determining tautomer stability.

Data Presentation: Predicted Tautomer Stabilities

The following table summarizes hypothetical, yet representative, quantitative data derived from the computational protocol described above.

| Tautomer Form | Gas Phase ΔG (kcal/mol) | Population (%) | DMSO (PCM) ΔG (kcal/mol) | Population (%) | Water (PCM) ΔG (kcal/mol) | Population (%) |

| This compound | 0.00 | 85.1 | 0.00 | 92.5 | 0.00 | 94.1 |

| 3-butyl-2H-1,2,4-triazol-5-amine | 1.15 | 14.8 | 1.60 | 7.4 | 1.80 | 5.8 |

| 5-butyl-4H-1,2,4-triazol-3-amine | 4.50 | 0.1 | 3.80 | 0.1 | 3.50 | 0.1 |

Note: These values are illustrative and based on trends observed for similar substituted 1,2,4-triazoles.

Part 3: Experimental Characterization of Tautomers

Caption: Integrated experimental workflow for tautomer validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for studying tautomeric equilibria in solution. [5]Prototropic exchange is often fast on the NMR timescale, resulting in a single set of time-averaged signals. However, the exact chemical shifts of these averaged signals are population-weighted averages of the shifts of the individual tautomers. For 1,2,4-triazoles, ¹⁵N NMR spectroscopy is particularly decisive as the chemical shifts of nitrogen atoms are highly sensitive to their protonation state and hybridization, providing direct evidence of the proton's location. [5][6]

-

Sample Preparation: Prepare samples (~5-10 mg) in deuterated solvents of varying polarity (e.g., DMSO-d₆, CDCl₃, MeOD). DMSO-d₆ is often preferred as it can slow down proton exchange with the solvent.

-

¹H and ¹³C NMR Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra. In cases of fast exchange, broad signals for the triazole ring carbons may be observed. [7]3. ¹⁵N NMR Acquisition: Acquire a ¹H-¹⁵N HMBC spectrum. This 2D experiment is crucial. It reveals long-range couplings between protons (like the N-H proton) and nitrogen atoms. A correlation from the N-H proton to a specific ring nitrogen provides unambiguous evidence for the location of the proton.

-

Low-Temperature NMR (Optional): If exchange is fast, cooling the sample may slow the interconversion enough to resolve separate signals for the major and minor tautomers, allowing for direct integration and quantification.

-

Data Interpretation: Compare observed chemical shifts with values predicted by DFT calculations (using the GIAO method) for each tautomer. A strong correlation between the experimental spectrum and the calculated spectrum for one tautomer confirms its dominance.

UV-Vis Spectroscopy

Trustworthiness: UV-Vis spectroscopy serves as an excellent complementary technique. Each tautomer possesses a unique conjugated system and therefore a distinct electronic absorption spectrum (λ_max). [8]By comparing the experimental spectrum to the computationally predicted spectra for each tautomer, one can validate the findings from NMR and DFT. [1][2]This cross-validation is a hallmark of a self-validating protocol.

-

Computational Prediction: Using the optimized geometries from the DFT calculations, perform Time-Dependent DFT (TD-DFT) calculations for each tautomer in the relevant solvents to predict their UV-Vis spectra (specifically the λ_max of the lowest energy π→π* transition).

-

Sample Preparation: Prepare dilute solutions of the compound in a series of solvents spanning a range of polarities (e.g., hexane, acetonitrile, ethanol, water).

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of ~200-400 nm.

-

Analysis: Compare the experimental λ_max values with the predicted values from TD-DFT. A match between the experimental spectrum and the predicted spectrum for the computationally determined lowest-energy tautomer provides strong corroborating evidence. [2]

Single-Crystal X-ray Crystallography

Authoritative Grounding: X-ray crystallography provides the "gold standard," unambiguous proof of structure in the solid state. [9]It directly visualizes the atomic arrangement, including the precise location of the mobile proton, thereby definitively identifying the tautomer present in the crystal lattice. [10]While the solid-state structure may not always represent the major tautomer in solution, it provides an absolute structural anchor for the system.

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

-

Hydrogen Atom Location: The position of the tautomeric proton can be located directly from the difference Fourier map and its position refined, confirming which nitrogen atom is protonated.

-

Analysis: Analyze the resulting structure for bond lengths and angles. For example, the C-N bonds within the amino group and the triazole ring can provide evidence of electron delocalization consistent with a specific tautomeric form. [11]

Part 4: Synthesis and Implications in Drug Development

The synthesis of 3(5)-amino-1,2,4-triazoles is well-established, often involving the cyclization of aminoguanidine with a suitable carboxylic acid derivative (e.g., an ester or nitrile). Microwave-assisted methods have been shown to be particularly efficient for these transformations. [10] Understanding the tautomeric preference of this compound is not merely an academic exercise; it has profound implications for drug development:

-

Molecular Recognition: The dominant tautomer dictates the three-dimensional arrangement of hydrogen bond donors and acceptors. A drug's affinity for its biological target is critically dependent on matching this pattern. An incorrect assumption about the tautomeric state can lead to flawed structure-activity relationship (SAR) models and misdirected optimization efforts.

-

Physicochemical Properties: Tautomerism directly influences key properties like acidity/basicity (pKa), lipophilicity (LogP), and solubility. The 4H-tautomer, for example, is often more acidic than the 1H or 2H forms. These properties govern the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

-

Intellectual Property: From a patent perspective, specific tautomers can sometimes be claimed as separate chemical entities. A thorough characterization of the tautomeric landscape is therefore essential for securing robust intellectual property rights.

Conclusion

The tautomeric behavior of this compound is a multifaceted problem that requires a synergistic and rigorous analytical strategy. This guide has detailed an integrated approach that begins with predictive computational modeling to establish a hypothesis of tautomer stability. This hypothesis is then rigorously tested and validated through a suite of orthogonal experimental techniques, including multinuclear NMR, UV-Vis spectroscopy, and single-crystal X-ray crystallography. By following these self-validating workflows, researchers, scientists, and drug development professionals can achieve an unambiguous characterization of the tautomeric landscape, enabling more informed decisions in the design and optimization of novel 1,2,4-triazole-based therapeutics.

References

-

Demidenko, I., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry. [Link]

-

Lim, F. P. L., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(41), 23341-23354. [Link]

-

Karpińska, G., & Dobrowolski, J. Cz. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58-67. [Link]

-

Gokce, H., et al. (2017). Direct and solvent-assisted keto–enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study. Structural Chemistry, 28(4), 1143-1152. [Link]

-

Demidenko, I., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

-

Lim, F. P. L., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PubMed Central (PMC). [Link]

-

Lim, F. P. L., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. ResearchGate. [Link]

-

Lim, F. P. L., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Publishing. [Link]

-

Shukla, P. K., & Ladiwala, G. D. (1998). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A, 102(40), 7883-7893. [Link]

-

Gavande, S. (2015). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy. Slideshare. [https://www.slideshare.net/Sa gavande/study-of-tautomerism-solvent-effect-by-uvvis-spectroscopypdf]([Link] gavande/study-of-tautomerism-solvent-effect-by-uvvis-spectroscopypdf)

-

Karpińska, G., & Dobrowolski, J. C. (2015). DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. ResearchGate. [Link]

-

Pozharskii, A. F., et al. (2017). Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. ResearchGate. [Link]

-

Suryawanshi, P. M. (2014). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

-

Finar, I. L. (1973). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. [Link]

-

Meng, S., et al. (2017). An ab initio study of the structure, tautomerism and molecular properties of the C- and N-amino-1,2,4-triazoles. ResearchGate. [Link]

-

Jarczewski, A., et al. (2011). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. PubMed. [Link]

-

da Silva, A. B. F., et al. (2018). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. National Institutes of Health (NIH). [Link]

-

Inoue, T., et al. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. National Institutes of Health (NIH). [Link]

-

Dolzhenko, A. V., et al. (2008). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). ResearchGate. [Link]

-

ResearchGate (2024). The tautomers of 1,2,3-triazole and 1,2,4-triazole. ResearchGate. [Link]

-

Dolzhenko, A. V., et al. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). National Institutes of Health (NIH). [Link]

Sources

- 1. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. dspace.ncl.res.in [dspace.ncl.res.in]

- 7. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-butyl-1H-1,2,4-triazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 3-butyl-1H-1,2,4-triazol-5-amine. As a key heterocyclic scaffold, the 1,2,4-triazole nucleus is a constituent of numerous pharmacologically active agents. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and elucidation of its role in molecular interactions. This guide will delve into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic features of this compound, offering insights grounded in established chemical principles.

Molecular Structure and Isomerism

This compound can exist in different tautomeric forms. The principal tautomers are the 1H, 2H, and 4H forms, with the 1H tautomer generally being the most stable. The butyl group is positioned at the 3-position of the triazole ring, and an amino group is at the 5-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | NH (triazole ring) |

| ~5.6 | br s | 2H | NH₂ (amino group) |

| ~2.6 | t | 2H | α-CH₂ (butyl) |

| ~1.6 | m | 2H | β-CH₂ (butyl) |

| ~1.3 | m | 2H | γ-CH₂ (butyl) |

| ~0.9 | t | 3H | δ-CH₃ (butyl) |

Predicted data is based on the analysis of 3-amino-5-iso-butyl-1,2,4-triazole[1]. The broadness of the NH and NH₂ signals is due to quadrupole broadening and proton exchange.

Interpretation and Causality:

-

Triazole NH: The proton on the triazole ring is expected to be significantly deshielded due to the aromatic nature of the ring and the presence of electronegative nitrogen atoms, resulting in a chemical shift in the downfield region (~11.5 ppm). Its broadness is characteristic of protons attached to nitrogen.

-

Amino Protons: The protons of the primary amine are also typically broad and appear in the mid-field region (~5.6 ppm). Their chemical shift can be influenced by solvent and concentration.

-

Butyl Chain: The protons of the butyl group will exhibit characteristic splitting patterns. The α-methylene protons, being adjacent to the triazole ring, will be the most deshielded of the aliphatic protons. The terminal methyl group will appear as a triplet.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C5 (C-NH₂) |

| ~158 | C3 (C-butyl) |

| ~30 | α-CH₂ (butyl) |

| ~28 | β-CH₂ (butyl) |

| ~22 | γ-CH₂ (butyl) |

| ~14 | δ-CH₃ (butyl) |

Predicted data is based on the analysis of 3-amino-5-iso-butyl-1,2,4-triazole[1].

Interpretation and Causality:

-

Triazole Carbons: The two carbons within the triazole ring are significantly deshielded due to their sp² hybridization and the electronegativity of the adjacent nitrogen atoms, appearing at ~160 and ~158 ppm.

-

Butyl Chain: The carbons of the butyl chain will appear in the aliphatic region of the spectrum, with the α-carbon being the most deshielded due to its proximity to the electron-withdrawing triazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 140 | [M]⁺ (Molecular Ion) |

| 112 | [M - C₂H₄]⁺ |

| 97 | [M - C₃H₇]⁺ |

| 84 | [M - C₄H₈]⁺ |

Molecular weight of C₆H₁₂N₄ is 140.19 g/mol .

Fragmentation Pattern:

The fragmentation of this compound in mass spectrometry is expected to primarily involve the cleavage of the butyl side chain. The loss of ethylene (28 Da), propyl radical (43 Da), and butene (56 Da) are common fragmentation pathways for butyl-substituted aromatic systems.

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (NH₂ and NH) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1640 | Strong | N-H bend (NH₂) |

| ~1580 | Medium | C=N stretch (triazole ring) |

| ~1460 | Medium | C-H bend (CH₂) |

| ~1380 | Medium | C-H bend (CH₃) |

Predicted data is based on the IR spectrum of 3-amino-5-iso-butyl-1,2,4-triazole[1].

Interpretation and Causality:

-

N-H Vibrations: The most prominent features in the IR spectrum will be the strong, broad absorptions in the 3400-3200 cm⁻¹ region, corresponding to the stretching vibrations of the primary amine (NH₂) and the secondary amine (NH) in the triazole ring. The broadening is due to hydrogen bonding. The N-H bending vibration of the amino group is expected around 1640 cm⁻¹.

-

C-H Vibrations: The aliphatic C-H stretching vibrations of the butyl group will appear in the 3000-2850 cm⁻¹ region. The corresponding bending vibrations for the CH₂ and CH₃ groups will be observed around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

-

Ring Vibrations: The C=N stretching vibrations of the triazole ring are expected to appear around 1580 cm⁻¹.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. The specific parameters may need to be optimized for the instrument used.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. A wider spectral width (~200 ppm) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The mass range should be set to scan from m/z 50 to 500.

Infrared Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or by depositing a thin film of the compound from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR) IR, place the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. By understanding the correlation between the molecular structure and the spectral features, researchers can confidently verify the identity and purity of this important heterocyclic compound, facilitating its application in drug discovery and development. The provided protocols offer a starting point for the experimental acquisition of this crucial data.

References

-

Dolzhenko, A. V., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1234. [Link]

Sources

biological activity of 3-butyl-1H-1,2,4-triazol-5-amine derivatives

An In-Depth Technical Guide on the Biological Activity of 3-Butyl-1H-1,2,4-triazol-5-amine Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1] Its unique physicochemical properties confer metabolic stability, favorable oral bioavailability, and a versatile three-dimensional structure capable of engaging in diverse biological interactions.[2] While the broader class of 1,2,4-triazole derivatives has been extensively explored, revealing potent anticancer, anti-inflammatory, and antimicrobial activities, specific research on the this compound framework remains nascent. This technical guide provides a forward-looking analysis of the probable biological activities and therapeutic potential of this specific derivative class. By synthesizing data from structurally related compounds, we will explore plausible mechanisms of action, propose robust synthetic and screening protocols, and delineate key structure-activity relationships to guide future drug discovery efforts.

The 1,2,4-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered aromatic ring of 1,2,4-triazole, containing three nitrogen atoms, is a bioisostere for esters and amides but with significantly improved metabolic stability. The nitrogen atoms act as both hydrogen bond donors and acceptors, enabling the scaffold to bind with high affinity to a wide array of biological receptors and enzymes.[3] This versatility has led to the development of drugs across numerous therapeutic areas, including the antifungal agents fluconazole and itraconazole, the antiviral ribavirin, and the anticancer agent anastrozole.[1][4] The exploration of novel derivatives continues to be a highly productive field of research, aiming to uncover new therapeutic agents with improved efficacy and safety profiles.

Synthetic Strategies for this compound and its Derivatives

The synthesis of the core this compound structure is foundational to exploring its biological potential. A robust and efficient synthetic pathway is critical for generating a library of derivatives for screening.

Proposed Synthesis of the Core Scaffold

A chemically sound and widely adopted method for synthesizing 3,5-disubstituted 1,2,4-triazoles involves the cyclization of an appropriate amidrazone precursor. For the target compound, a plausible route begins with the reaction of valeronitrile (to provide the butyl group) with hydrazine to form a hydrazide, followed by reaction with cyanogen bromide to yield the key aminoguanidine intermediate, which then cyclizes. A more direct and common approach involves the reaction of aminoguanidine with a butyl-containing carboxylic acid or its ester derivative.

Experimental Protocol: Synthesis of this compound

Causality behind Experimental Choices: This protocol utilizes a two-step, one-pot reaction. The initial formation of the N-guanyl-amidine intermediate from aminoguanidine and ethyl pentanoate is followed by a base-catalyzed intramolecular cyclization. Sodium methoxide is chosen as a strong base to deprotonate the amidine nitrogen, facilitating the nucleophilic attack that closes the triazole ring. Microwave irradiation is proposed as an alternative to conventional heating to potentially reduce reaction times and improve yields, a common strategy in modern heterocyclic synthesis.[5]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of sodium methoxide (1.1 equivalents) in absolute ethanol (50 mL) within a round-bottom flask, add aminoguanidine hydrochloride (1.0 equivalent). Stir the mixture at room temperature for 30 minutes to form the free base.

-

Addition of Ester: Add ethyl pentanoate (1.0 equivalent) to the reaction mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/methanol (9:1).

-

Work-up: After completion, allow the mixture to cool to room temperature. Neutralize the solution with glacial acetic acid.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield this compound.

-

Characterization: Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualization of Synthetic Workflow

Caption: Figure 2: Mechanism of Tubulin Polymerization Inhibitors

Table 1: Anticancer Activity of Representative 1,2,4-Triazole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Triazole-Pyridine Hybrid | Murine Melanoma (B16F10) | 41.12 - 61.11 | [6] |

| Triazolo-tetrazine | Human Colon (HT-29) | 12.69 | [7] |

| Phenyl-Triazole | Human Breast (MCF-7) | 3.6 | [8] |

Anti-inflammatory Activity

A significant number of 1,2,4-triazole derivatives have been reported as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. [9][10][11][12] Mechanism of Action: COX-1/COX-2 Inhibition COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. [9]Non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting these enzymes. Many 1,2,4-triazole derivatives have shown selective inhibition of COX-2, the isoform primarily induced during inflammation, which can offer a better gastrointestinal safety profile compared to non-selective inhibitors. [11]Molecular docking studies suggest that the triazole scaffold can fit into the active site of COX enzymes, with substituents forming crucial interactions with key amino acid residues. [9]

Experimental Protocol: In-Vitro COX Inhibition Assay (Fluorometric)

Causality behind Experimental Choices: A fluorometric inhibitor screening kit provides a rapid and sensitive method for determining COX-1 and COX-2 inhibition. This allows for the simultaneous assessment of potency and selectivity, which is a critical parameter in the development of safer anti-inflammatory drugs.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, heme, and human recombinant COX-1 and COX-2 enzymes according to the manufacturer's protocol.

-

Compound Preparation: Prepare serial dilutions of the test compounds and a positive control (e.g., Celecoxib for COX-2, Ibuprofen for non-selective).

-

Reaction Initiation: In a 96-well plate, add the assay buffer, heme, enzyme (either COX-1 or COX-2), and the test compound. Incubate for 10 minutes at room temperature.

-

Substrate Addition: Add arachidonic acid to initiate the reaction, followed immediately by the fluorometric substrate, which detects the prostaglandin product.

-

Fluorescence Reading: Read the fluorescence intensity at specified intervals using a microplate reader (e.g., excitation/emission ~535/587 nm).

-

Data Analysis: Plot the rate of fluorescence increase against the inhibitor concentration to determine the IC₅₀ values for both COX-1 and COX-2. Calculate the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Table 2: COX Inhibitory Activity of Representative 1,2,4-Triazole Derivatives

| Compound Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Triazole-Hydrazone (B6) | -10.5 kcal/mol (Binding Energy) | -11.2 kcal/mol (Binding Energy) | N/A | [9] |

| Triazole-Schiff Base | 117.8 | 1.76 | 66.9 | [11] |

| Triazole-Pyrazole Hybrid | 5.23 - 9.81 | 0.55 - 0.91 | High | [11] |

Antimicrobial Activity

The 1,2,4-triazole scaffold is a well-established pharmacophore in antimicrobial agents. [4][13][14]Derivatives have shown broad-spectrum activity against both bacteria and fungi.

Mechanism of Action (Antifungal): In fungi, many triazole-based drugs, like fluconazole, inhibit the enzyme lanosterol 14α-demethylase (CYP51). [15]This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition disrupts membrane integrity, leading to fungal cell death. The nitrogen atoms of the triazole ring are thought to coordinate with the heme iron atom in the enzyme's active site.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Causality behind Experimental Choices: The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. It is quantitative, reproducible, and allows for the testing of multiple compounds against multiple microbial strains simultaneously.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus for bacteria, Candida albicans for fungi) in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (no drug) and a negative control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 35°C for 48h for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of 1,2,4-triazole derivatives can be finely tuned by modifying the substituents on the core ring. [16][17]For the this compound scaffold, several key modification points exist.

-

The 3-Butyl Group: The length and lipophilicity of this alkyl chain can significantly impact membrane permeability and binding affinity. Increasing or decreasing the chain length, introducing branching (e.g., iso-butyl, tert-butyl), or adding a terminal phenyl group could modulate activity. Quantitative structure-activity relationship (QSAR) studies have shown that hydrophobicity (log P) is often a key descriptor for the activity of triazole derivatives. [16]* The 5-Amino Group: This group is a prime site for derivatization. It can be converted into amides, sulfonamides, or Schiff bases. These modifications can introduce new hydrogen bonding interactions or alter the electronic properties of the molecule, potentially enhancing binding to target enzymes.

-

The Triazole Nitrogens (N1, N2, N4): Alkylation or arylation at these positions can influence the molecule's overall shape and electronic distribution, leading to altered biological profiles.

Visualization of SAR on the Core Scaffold

Caption: Figure 3: Key Sites for SAR Studies on the Triazole Scaffold

Conclusion

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. By leveraging the extensive knowledge base of the broader 1,2,4-triazole class, a rational and targeted approach can be employed to investigate its therapeutic potential. The projections outlined in this guide suggest that derivatives of this core structure are likely to possess significant anticancer, anti-inflammatory, and antimicrobial properties. The proposed synthetic and screening protocols provide a robust framework for initiating these investigations. Future work should focus on the systematic synthesis of a diverse library of derivatives and their evaluation in the described biological assays to validate these hypotheses and uncover novel therapeutic leads.

References

-

Stanton, R. A., et al. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Al-Ostath, A., et al. (2020). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry. Available at: [Link]

-

Sumalatha, Y., et al. (2020). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

-

Parlak, A. E., & Yildiz, T. (2021). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. Available at: [Link]

-

Khan, I., et al. (2021). Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase. Journal of Biomolecular Structure & Dynamics. Available at: [Link]

-

Li, J., et al. (2022). Synthesis and anticancer activity of [18][8][19]triazole [4,3-b] [18][8][9][19]tetrazine derivatives. Molecular Diversity. Available at: [Link]

-

Kumar, R., et al. (2016). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

-

Wei, Q. L., et al. (2007). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry. Available at: [Link]

-

Rauf, A., et al. (2025). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Archiv der Pharmazie. Available at: [Link]

-

Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals. Available at: [Link]

-

Wiley. (2023). Synthesis and Antimicrobial Activity of Some-[18][8][19]Triazole Derivatives. ChemistrySelect. Available at: [Link]

-

Gümüş, F., et al. (2010). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules. Available at: [Link]

-

Foks, H., et al. (2015). Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Lv, K., et al. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

-

Tozkoparan, B., et al. (2007). Studies on 1,2,4-Triazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie. Available at: [Link]

-

Al-Sanea, M. M., et al. (2022). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Molecules. Available at: [Link]

-

Płazińska, A., & Płaziński, W. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules. Available at: [Link]

-

Płazińska, A., & Płaziński, W. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. PubMed. Available at: [Link]

-

Kumar, V., et al. (2023). An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors. Medicinal Chemistry Research. Available at: [Link]

-

Kaczor, A. A., et al. (2017). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Organic & Biomolecular Chemistry. Available at: [Link]

-

Zaiats, G., et al. (2022). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry. Available at: [Link]

-

Shao, J., et al. (2009). 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine. Acta Crystallographica Section E. Available at: [Link]

-

Wang, B., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. Available at: [Link]

-

Parchenko, V. V., et al. (2021). Biological features of new 1,2,4-triazole derivatives (a literature review). * Zaporozhye Medical Journal*. Available at: [Link]

-

Hu, F., et al. (2014). Synthesis, Structure, and Biological Activity of Novel 1H-1,2,4-Triazol-1-yl-thiazole Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

-